

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylnaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylnaphthalene**

Cat. No.: **B165323**

[Get Quote](#)

This technical guide provides a comprehensive overview of the melting and boiling points of **2-ethylnaphthalene**, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data for 2-Ethylnaphthalene

2-Ethylnaphthalene is an aromatic hydrocarbon with the chemical formula $C_{12}H_{12}$. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and application in various scientific fields.

Property	Value	Source
Melting Point	-70 °C	[1] [2] [3] [4] [5]
-19 °C	[6]	
Boiling Point	251-252 °C (at 760 mmHg)	[1] [3] [4] [5]
252 °C	[2]	
258 °C	[6]	
496 °F (~258 °C) (at 760 mmHg)	[7]	
Molecular Weight	156.22 g/mol	[7]
Density	0.992 g/mL at 25 °C	[3] [6]
Refractive Index	1.599 (n _{20/D})	[1] [3]

Note: A notable discrepancy exists in the reported melting points for **2-ethylnaphthalene**. Researchers should consider the possibility of polymorphic forms or impurities affecting this physical constant.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of organic compounds like **2-ethylnaphthalene**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[\[8\]](#)

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. Impurities tend to lower and broaden the melting point range.[\[9\]](#)

Apparatus:

- Melting point apparatus (e.g., MelTemp or DigiMelt)[10]
- Capillary tubes (sealed at one end)
- Mortar and pestle (if the sample is not a fine powder)
- Spatula

Procedure:

- Sample Preparation: Ensure the **2-ethylNaphthalene** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[8]
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[10][11]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
 - If the approximate melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a preliminary value.[10][11]
 - Allow the apparatus to cool. For an accurate measurement, start heating again and slow the rate of heating to about 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[11]
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has turned into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

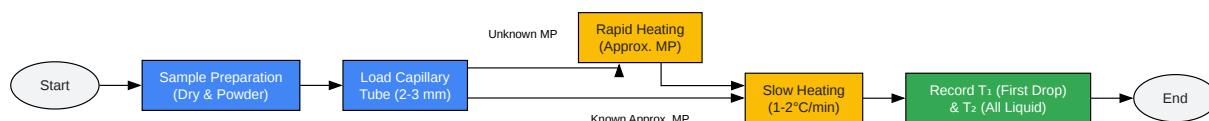
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[\[12\]](#) For small sample volumes, the micro-boiling point or capillary method is highly effective.[\[13\]](#)

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary expands and escapes. When the boiling point is reached, the liquid's vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[\[12\]](#)

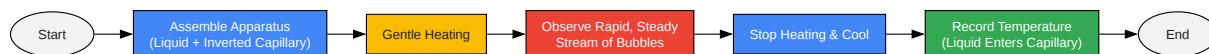
Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)
- Rubber band or wire to attach the test tube to the thermometer


Procedure:

- **Sample Preparation:** Place a few milliliters of **2-ethylNaphthalene** into the small test tube.
- **Capillary Insertion:** Place the capillary tube, with its sealed end up, into the liquid in the test tube.[\[14\]](#)
- **Apparatus Assembly:** Attach the test tube to the thermometer. Ensure the bottom of the test tube is level with the thermometer bulb.
- **Heating:** Immerse the assembly in a heating bath (like a Thiele tube) or place it in an aluminum block heater. The heat should be applied to the side arm of the Thiele tube to ensure uniform heating by convection.[\[13\]](#)

- Observation: Heat the sample gently. A slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.[13]
- Data Recording: When a steady stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[13]


Visualized Workflow

The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Ethylnaphthalene | 939-27-5 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-Ethylnaphthalene = 99 939-27-5 [sigmaaldrich.com]
- 4. 2-ETHYLNAPHTHALENE | 939-27-5 [chemicalbook.com]
- 5. mpbio.com [mpbio.com]
- 6. 2-ethylnaphthalene [stenutz.eu]
- 7. 2-Ethylnaphthalene | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westlab.com [westlab.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylnaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165323#2-ethylnaphthalene-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com